1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride
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Overview
Description
1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a difluorophenyl group and a methanamine moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Methanamine Substitution: The methanamine group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanone: This compound has a similar structure but contains a ketone group instead of a methanamine group.
1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanol: This compound contains a hydroxyl group instead of a methanamine group.
Uniqueness
1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, including drug development and material science.
Properties
Molecular Formula |
C12H12Cl2F2N2 |
---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
[6-(3,5-difluorophenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H10F2N2.2ClH/c13-9-4-8(5-10(14)6-9)12-3-1-2-11(7-15)16-12;;/h1-6H,7,15H2;2*1H |
InChI Key |
RGDLREFNZDRJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC(=CC(=C2)F)F)CN.Cl.Cl |
Origin of Product |
United States |
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